Cyclobutyl(phenyl)methanol Cyclobutyl(phenyl)methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18739288
InChI: InChI=1S/C11H14O/c12-11(10-7-4-8-10)9-5-2-1-3-6-9/h1-3,5-6,10-12H,4,7-8H2
SMILES:
Molecular Formula: C11H14O
Molecular Weight: 162.23 g/mol

Cyclobutyl(phenyl)methanol

CAS No.:

Cat. No.: VC18739288

Molecular Formula: C11H14O

Molecular Weight: 162.23 g/mol

* For research use only. Not for human or veterinary use.

Cyclobutyl(phenyl)methanol -

Specification

Molecular Formula C11H14O
Molecular Weight 162.23 g/mol
IUPAC Name cyclobutyl(phenyl)methanol
Standard InChI InChI=1S/C11H14O/c12-11(10-7-4-8-10)9-5-2-1-3-6-9/h1-3,5-6,10-12H,4,7-8H2
Standard InChI Key GDYSMSKNJQTILD-UHFFFAOYSA-N
Canonical SMILES C1CC(C1)C(C2=CC=CC=C2)O

Introduction

Cyclobutyl(phenyl)methanol is an organic compound characterized by a cyclobutyl group and a phenyl group attached to a methanol moiety. Its molecular formula is C11H14O, and it has a molecular weight of approximately 162.23 g/mol . This compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and applications in synthesizing more complex molecules.

Synthesis Methods

Several synthesis methods for cyclobutyl(phenyl)methanol have been reported, although detailed procedures are not widely documented in the literature. Generally, the synthesis of such compounds involves the use of Grignard reagents, reduction reactions, and other organic synthesis techniques.

Biological Activities and Applications

Research indicates that cyclobutyl(phenyl)methanol and its derivatives exhibit significant biological activity. Compounds with similar structures have shown promising results in inhibiting certain enzymes or biological pathways, making them potential candidates for drug development targeting neurological disorders and other conditions. The specific mechanisms of action often involve interactions with neurotransmitter systems or metabolic pathways.

Interaction Studies

Interaction studies involving cyclobutyl(phenyl)methanol focus on its ability to bind with specific enzymes and receptors. These studies help elucidate its role in modulating biological pathways and highlight its potential therapeutic effects. Understanding these interactions is crucial for developing compounds with enhanced efficacy and specificity in targeting biological systems.

Comparison with Similar Compounds

Several compounds share structural similarities with cyclobutyl(phenyl)methanol, each possessing unique characteristics:

Compound NameStructure DescriptionUnique Features
CyclobutylamineCyclobutane ring with an amine groupLacks the phenolic hydroxyl group
PhenylmethanaminePhenol ring attached to an amineLacks the cyclobutane structure
Cyclobutyl(phenyl)carbinolSimilar structure but with a different functional groupHydroxymethyl instead of hydroxymethyl
Dicyclopropyl(phenyl)methanolContains two cyclopropane ringsIncreased steric hindrance compared to cyclobutyl

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator